FEMA 2804: An In-depth Technical Guide to its Flavor Profile and Organoleptic Properties
FEMA 2804: An In-depth Technical Guide to its Flavor Profile and Organoleptic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the flavor compound designated FEMA 2804. The document elucidates the chemical identity, detailed organoleptic profile, and regulatory status of this substance. It serves as a crucial resource for researchers, flavor chemists, and professionals in drug development by offering field-proven methodologies for its sensory and analytical evaluation. This guide addresses the common industry challenge of limited publicly available data for specific flavor ingredients by presenting robust, self-validating protocols for sensory analysis and gas chromatography-olfactometry (GC-O) coupled with mass spectrometry (GC-MS). These methodologies are grounded in established principles of flavor science and are designed to ensure technical accuracy and reproducibility. The guide also includes a detailed reference section for all cited standards and scientific principles.
Introduction and Chemical Identification
FEMA 2804 is the Flavor and Extract Manufacturers Association (FEMA) number for the substance chemically identified as 3-(hydroxymethyl)-2-heptanone . It is recognized as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring agent in food.
A point of clarification is essential at the outset. Some industry databases have erroneously associated FEMA 2804 with 2-pentyl acetate. However, the authoritative FEMA GRAS list and other chemical databases confirm that the correct designation for 2-pentyl acetate is FEMA 4012. This guide will focus exclusively on the scientifically validated identity of FEMA 2804: 3-(hydroxymethyl)-2-heptanone.
This compound belongs to the class of organic compounds known as beta-hydroxy ketones. Its chemical structure, featuring both a ketone and a hydroxyl functional group, is key to its characteristic flavor profile.
Table 1: Chemical and Physical Properties of FEMA 2804
| Property | Value | Source |
| Chemical Name | 3-(hydroxymethyl)-2-heptanone | PubChem[1] |
| FEMA Number | 2804 | FEMA[2] |
| CAS Number | 65405-68-7 | PubChem[1] |
| Molecular Formula | C8H16O2 | PubChem[1] |
| Molecular Weight | 144.21 g/mol | PubChem[1] |
| Appearance | Colorless liquid | JECFA[1] |
| Solubility | Soluble in alcohol; slightly soluble in water | JECFA[1] |
| Boiling Point | 94-96 °C at 9.00 mm Hg | PubChem[1] |
| JECFA Number | 604 | FEMA[2] |
Organoleptic Profile and Flavor Characteristics
The flavor profile of FEMA 2804 is characterized by a complex interplay of fruity, herbaceous, and spicy notes. While its natural occurrence in foods is not well-documented in publicly available literature, its synthetic form is utilized to impart these specific sensory characteristics to a variety of food and beverage products.
Aroma Profile
The aroma of 3-(hydroxymethyl)-2-heptanone is described as a powerful and multifaceted scent. The primary aromatic descriptors include:
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Fruity: Exhibiting a general, ripe fruit character. The specific fruit notes are not explicitly defined in available literature but can be further characterized using the sensory evaluation protocol outlined in Section 4.
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Herbaceous: Possessing green, slightly leafy, and botanical notes, reminiscent of fresh herbs.
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Spicy: Containing a warm, mildly piquant, and aromatic spice character.
Flavor Profile (Taste)
When tasted in an appropriate medium, FEMA 2804 presents a flavor that mirrors its aromatic qualities. The key taste descriptors are:
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Fruity: A foundational sweet and ripe fruit taste.
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Herbaceous: A green, botanical character that adds complexity.
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Warm and Spicy: A subtle, warming spice sensation.
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Slightly Bitter: At concentrations above 20 parts per million (ppm), a mild bitterness can emerge. This is a critical consideration for dosage and application in food systems.
The overall impression is a warm, complex, and multi-faceted flavor that can enhance the overall sensory experience of a product.
Regulatory and Safety Information
FEMA 2804, or 3-(hydroxymethyl)-2-heptanone, has been evaluated for safety by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The committee concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[1] This assessment is crucial for its application in food products and for its consideration in non-food applications such as pharmaceuticals, where understanding the safety profile of excipients is paramount.
Experimental Protocols for Sensory and Analytical Evaluation
To ensure the accurate and reproducible assessment of FEMA 2804, the following protocols for sensory and analytical evaluation are provided. These are based on established methodologies in the flavor industry.[3][4]
Sensory Evaluation Protocol: Descriptive Analysis
This protocol outlines a method for the detailed characterization of the flavor profile of FEMA 2804 using a trained sensory panel.
Objective: To identify and quantify the key aroma and flavor attributes of FEMA 2804.
Materials:
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FEMA 2804 (3-(hydroxymethyl)-2-heptanone)
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Deodorized, neutral-tasting carrier (e.g., mineral oil for aroma, 5% sucrose solution for flavor)
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Graduated pipettes and volumetric flasks
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Odor-free sample cups with lids
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Sensory evaluation booths with controlled lighting and ventilation
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Data collection software or standardized paper ballots
Procedure:
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Panelist Training: A panel of 8-12 individuals is trained on a range of fruity, herbaceous, and spicy flavor standards. Panelists must be able to consistently identify and rate the intensity of these attributes.
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Sample Preparation:
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Aroma Evaluation: Prepare a series of dilutions of FEMA 2804 in the carrier (e.g., 1, 5, 10, and 20 ppm).
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Flavor Evaluation: Prepare a parallel series of dilutions in the 5% sucrose solution.
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Evaluation:
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Panelists evaluate the samples in individual booths.
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Samples are presented in a randomized order with three-digit codes.
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Panelists rate the intensity of each identified attribute (e.g., fruity, herbaceous, spicy, bitter) on a 15-point scale.
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Data Analysis: The intensity ratings are averaged across panelists for each attribute at each concentration. The results can be visualized in a spider plot to represent the flavor profile.
Caption: Workflow for Descriptive Sensory Analysis.
Analytical Protocol: Gas Chromatography-Olfactometry (GC-O) and Mass Spectrometry (GC-MS)
This protocol describes a method for the instrumental analysis of FEMA 2804 to correlate its chemical properties with its sensory characteristics.[5][6]
Objective: To separate and identify the volatile components of a sample containing FEMA 2804 and to characterize the odor of each component.
Instrumentation:
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Gas Chromatograph (GC) with a flame ionization detector (FID) and a mass spectrometer (MS).
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Olfactory port (sniff port) connected to the GC effluent.
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Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent).
Procedure:
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Sample Preparation: A dilute solution of FEMA 2804 in a suitable solvent (e.g., dichloromethane) is prepared.
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GC-MS/O Analysis:
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The sample is injected into the GC.
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The GC oven temperature is programmed to separate the volatile compounds.
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The column effluent is split between the MS/FID and the olfactory port.
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A trained sensory panelist sniffs the effluent from the olfactory port and records the retention time and odor description of any detected aromas.
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Simultaneously, the MS records the mass spectrum of each eluting compound.
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Data Correlation: The retention times from the olfactory data are matched with the peaks from the GC-MS chromatogram to identify the chemical compound responsible for each perceived odor.
Sources
- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
- 5. Characterization of Aroma Active Compounds in Fruit Juice and Peel Oil of Jinchen Sweet Orange Fruit (Citrus sinensis (L.) Osbeck) by GC-MS and GC-O - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Narrative Review of the Current Knowledge on Fruit Active Aroma Using Gas Chromatography-Olfactometry (GC-O) Analysis | MDPI [mdpi.com]

